molecular formula C12H17N B1167210 NodG protein CAS No. 113256-36-3

NodG protein

Cat. No.: B1167210
CAS No.: 113256-36-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The NodG protein is a bacterial enzyme identified as a 3-oxoacyl- acyl carrier protein reductase . This enzymatic activity designates NodG as a FabG-like protein that performs the first reduction step in each cycle of fatty acid elongation, a critical function in the biosynthesis of bacterial cell membranes . In the context of rhizobial bacteria, this housekeeping function is co-opted for the specialized process of legume nodulation. The protein is intrinsically involved in the synthesis of unusual polyunsaturated fatty acids that are incorporated into lipochitin oligosaccharide Nod factors . These modified Nod factors are essential for establishing host-specific nitrogen-fixing symbiosis between bacteria and legume roots . Studies on Rhizobium meliloti have demonstrated that mutations affecting the nodulation gene cluster containing nodG can result in severely impaired nodulation phenotypes, underscoring the protein's in vivo significance . This product is presented as a recombinant protein, produced for research applications. It is supplied as a lyophilized powder to ensure stability and is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

113256-36-3

Molecular Formula

C12H17N

Synonyms

NodG protein

Origin of Product

United States

Molecular Genetics of Nodg Protein

Genomic Locus and Operon Organization

The genetic information encoding the NodG protein is typically located within specific operons in the bacterial genome, often on symbiotic plasmids. nih.gov The organization of these operons and the location of the nodG gene are crucial for understanding its coordinated expression with other nodulation genes.

The nodFEG Operon Architecture and Its Conservation

In several Rhizobium species, the nodG gene is found within the nodFEG operon, located immediately downstream of nodFE. apsnet.org This operon structure, where nodF, nodE, and nodG are transcribed together as a single unit, appears to be conserved in various rhizobia. apsnet.orguniversiteitleiden.nl The genes within this operon are involved in the synthesis of the lipochitin oligosaccharide nodulation (Nod) factors, which are essential signaling molecules for initiating nodule formation. apsnet.org The conservation of this operon architecture suggests a functional relationship and co-regulation of the encoded proteins in the Nod factor biosynthesis pathway. nih.gov

Transcriptional Regulation of nodG Gene Expression

The expression of nod genes, including nodG, is tightly regulated in response to signals from the host plant. This regulation primarily occurs at the transcriptional level. wikipedia.org

A key factor in the transcriptional activation of nod genes is the presence of flavonoids secreted by the roots of leguminous host plants. nih.govmdpi.commdpi.com These flavonoids are perceived by the bacterial NodD protein, a transcriptional regulator belonging to the LysR-type family. mdpi.compnas.org Upon binding to a compatible flavonoid, NodD undergoes a conformational change that enables it to bind to a conserved DNA element called the "nod box," located upstream of flavonoid-inducible nod operons, including nodFEG. mdpi.compnas.orgoup.com This binding event promotes the transcription of the downstream genes, leading to the production of Nod factors. mdpi.compnas.org Studies have shown that nodG transcription can be rapidly induced in the presence of host-specific flavonoids or seed exudates. researchgate.netnih.gov

Beyond flavonoid induction mediated by NodD, other factors can influence nodG transcription. The concentration and specific type of flavonoid can impact the level and timing of induction. mdpi.comresearchgate.netnih.gov Additionally, the regulatory landscape of nod genes can involve both positive and negative control mechanisms. embopress.orgresearchgate.net While NodD acts as a positive regulator, other proteins, such as NolR in Rhizobium meliloti, can act as repressors, modulating the expression of nod genes, potentially by competing for binding sites or altering DNA structure. pnas.orgembopress.org Environmental factors can also influence transcription factors and thus gene expression. youtube.com

Gene Duplication and Evolutionary Homology

The evolutionary history of the nodG gene is linked to gene duplication events, particularly its relationship with housekeeping genes involved in fatty acid biosynthesis. apsnet.orgnih.govnih.gov

Evolutionary Divergence and Conservation of nodG Across Species

The nodG gene is found in various Rhizobium species, often located within nod gene operons, which are crucial for the establishment of nitrogen-fixing root nodules on legume hosts annualreviews.orgoup.com. While the core nodABC genes are highly conserved across diverse rhizobia and are responsible for the basic lipo-chitooligosaccharide (Nod factor) backbone synthesis, nodG belongs to the category of host-specific nod genes that influence nodulation efficiency and host selectivity annualreviews.orgresearchgate.net.

Comparative genomic studies have provided insights into the conservation and divergence of nodG. For instance, in Sinorhizobium meliloti, nodG is situated in the nodFEG operon on the symbiotic plasmid apsnet.orgnih.govapsnet.org. Strong sequence similarity has been observed between S. meliloti NodG and Escherichia coli FabG, as well as S. meliloti FabG apsnet.org. This high degree of similarity at both the protein and DNA levels suggests that nodG may have originated from a duplication of the housekeeping gene fabG nih.govapsnet.orgresearchgate.netsemanticscholar.org.

Despite this apparent duplication event, the presence and form of nodG can vary across rhizobial species. In Rhizobium leguminosarum, a gene homologous to nodG of Rhizobium sp. N33 and S. meliloti was identified and found to be the product of the constitutively expressed gene fabG nih.govapsnet.orgresearchgate.net. This suggests that in some cases, the function analogous to NodG might be carried out by the primary FabG protein.

Further evidence of divergence comes from the analysis of Rhizobium favelukesii strain OR191, a microsymbiont of Medicago sativa. While other Medicago-nodulating Ensifer meliloti strains contain a nodG gene encoding a protein of 245 amino acids, OR191 possesses a truncated version of nodG encoding only 55 amino acids frontiersin.orgnih.gov. Similar truncated nodG genes have been identified in other Rhizobium species like R. tibeticum and R. mongolense, suggesting that nodG pseudogenes can be a feature in these strains frontiersin.org. The presence of a truncated nodG in OR191 might contribute to its less efficient nodulation performance on M. sativa compared to strains with a full-length NodG frontiersin.org.

The location of nodG also shows some variability. While often found on symbiotic plasmids or islands along with other nod genes, nodG has also been identified on the chromosome in some Rhizobium leguminosarum strains nih.gov. This suggests that while there is conservation of the gene's function and sequence similarity to fabG, its genomic context and even its functional integrity can differ across species, reflecting potential evolutionary adaptations related to host specificity and symbiotic efficiency.

Functional Replacement and Complementation Between nodG and fabG

The functional relationship between NodG and FabG is a key aspect of understanding NodG's role. FabG, or 3-oxoacyl-acyl carrier protein reductase (OAR), is a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway, catalyzing the first reductive step in each elongation cycle apsnet.orgnih.govapsnet.orgebi.ac.ukfrontiersin.orgoup.comasm.org. NodG has been shown to possess 3-oxoacyl-acyl carrier protein reductase activity in vitro, similar to FabG nih.govapsnet.orgresearchgate.net. This enzymatic equivalence underscores the evolutionary link between the two proteins.

Studies on Sinorhizobium meliloti have provided significant evidence for the functional overlap and potential replacement between NodG and FabG. Expression of S. meliloti NodG was found to restore the growth of an E. coli fabG temperature-sensitive mutant under non-permissive conditions, demonstrating that NodG can functionally complement a defective FabG apsnet.orgnih.govresearchgate.net. Furthermore, in vitro assays confirmed that NodG can catalyze the reduction of 3-oxoacyl-ACP intermediates in E. coli fatty acid synthesis reactions apsnet.orgnih.govresearchgate.net.

Intriguingly, in S. meliloti, while deletion of the nodG gene does not cause detectable growth defects, overexpression of nodG from a plasmid allows for the disruption of the chromosomal fabG gene without affecting growth or fatty acid composition apsnet.orgnih.govapsnet.org. This indicates that S. meliloti NodG encodes an OAR and can functionally replace the canonical FabG in fatty acid synthesis when expressed at sufficiently high levels apsnet.orgnih.govapsnet.org. This suggests a degree of functional redundancy or the potential for NodG to take over the role of FabG under certain conditions or if its expression is elevated.

Despite this demonstrated in vivo complementation capability under specific experimental conditions (like overexpression), the study of symbiotic phenotypes of nodG mutants in rhizobia has revealed instances where the chromosomal FabG cannot fully complement the absence of NodG function researchgate.net. For example, S. melilotinodG mutants inoculated on alfalfa may show no defect or only a slight delay in nodulation, suggesting that while not essential for basic nodulation, NodG contributes to optimal symbiotic efficiency apsnet.orgapsnet.orgresearchgate.netfrontiersin.org. This indicates that while NodG possesses the same enzymatic activity as FabG and can functionally replace it under certain conditions, it may also have a specialized role or contribute to the efficiency of processes specifically related to nodulation that are not fully compensated by the housekeeping FabG.

The high similarity between NodG and FabG proteins in rhizobia supports the idea that nodG originated from a gene duplication event of fabG, with NodG retaining the core enzymatic function of 3-oxoacyl-ACP reductase nih.govapsnet.orgresearchgate.net. However, the evolutionary trajectory has led to variations in nodG presence, integrity (e.g., truncated versions), and potentially specialized roles in the context of rhizobium-legume symbiosis that differentiate it functionally from the ubiquitous housekeeping FabG in the native cellular environment.

Biochemical and Enzymatic Characterization of Nodg Protein

Enzymatic Classification and Functional Family

NodG is classified as an oxidoreductase, enzymes that catalyze oxidation-reduction reactions. uniprot.orguniprot.orgmedschoolcoach.com It belongs to the large and diverse short-chain dehydrogenases/reductases (SDR) family. ebi.ac.ukuniprot.orguniprot.orgapsnet.org Proteins within the SDR family share conserved sequence motifs, including a characteristic Gly-rich region (GXXXGXG) involved in cofactor binding at the N-terminus and a catalytic triad (B1167595) typically composed of serine, tyrosine, and lysine (B10760008) residues. ebi.ac.ukapsnet.org These structural features are indicative of their role in catalyzing redox reactions.

Substrate Specificity and Catalytic Mechanism

NodG exhibits enzymatic activity as a 3-oxoacyl-acyl carrier protein (ACP) reductase. apsnet.orgnih.govapsnet.orgapsnet.orgebi.ac.uk This activity involves the reduction of a 3-oxoacyl-ACP substrate to a 3-hydroxyacyl-ACP product. apsnet.orguniprot.org The catalytic mechanism is facilitated by the residues of the catalytic triad (Ser, Tyr, and Lys) found in SDR family members, which play key roles in proton transfer and substrate binding during the reaction. ebi.ac.ukapsnet.org

3-Oxoacyl-Acyl Carrier Protein (ACP) Reductase Activity

In vitro studies have demonstrated that purified NodG protein possesses 3-oxoacyl-ACP reductase activity. apsnet.orgnih.govapsnet.orgapsnet.org This enzymatic step is crucial as it represents the first reductive step in each cycle of fatty acid elongation. apsnet.orgnih.govapsnet.org Research using the substrate analog acetoacetyl-coenzyme A (CoA) showed specific activities for NodG, indicating its capacity to catalyze this reduction. apsnet.org For instance, specific activities for NodG with acetoacetyl-CoA were reported to be around 46 µmol of NADPH oxidized per minute per milligram of protein. apsnet.org

Cofactor Utilization, e.g., NAD(P)H

NodG utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor for its reductase activity. apsnet.orgebi.ac.ukgla.ac.uk NADPH functions as a reducing agent, donating electrons in the catalytic reaction. wikipedia.orgnih.govwikipedia.org Studies have shown that NodG activity is completely dependent on the presence of NADPH, with NADH producing no detectable activity. apsnet.org The binding of the NAD(P)H cofactor occurs at a specific site within the enzyme, characterized by the conserved Gly motif (GXXXGXG). apsnet.orgfrontiersin.org The binding of NADP(H) can induce conformational changes in SDR enzymes, aligning catalytic residues and increasing substrate affinity. ebi.ac.uk

Comparison of NodG and FabG Enzymatic Activities

There is a high degree of similarity between NodG and FabG proteins, both at the DNA and protein sequence levels. apsnet.orgnih.govapsnet.orgapsnet.org This similarity is significant, with Sinorhizobium meliloti NodG showing substantial identity (79.6%) to S. meliloti FabG and 52.8% identity to Escherichia coli FabG. apsnet.org Importantly, NodG has been shown to possess the same enzymatic activity as FabG, functioning as a 3-oxoacyl-ACP reductase. apsnet.orgnih.govapsnet.orgapsnet.org The strong similarity suggests that the nodG gene likely originated from a duplication of the housekeeping fabG gene. apsnet.orgnih.govapsnet.org Functional studies have further supported this, demonstrating that expression of S. meliloti NodG can functionally complement the growth of an E. coli fabG temperature-sensitive mutant, indicating its ability to perform the FabG function in vivo when expressed at sufficient levels. apsnet.org Comparative in vitro assays using acetoacetyl-CoA have also shown similar specific activities for purified FabG and NodG proteins. apsnet.org

Here is a comparison of specific activities for FabG and NodG from a study:

Enzyme SourceSubstrateCofactorSpecific Activity (µmol NADPH oxidized/min/mg protein)Citation
R. leguminosarum FabGAcetoacetyl-CoANADPH41 apsnet.org
Rhizobium sp. N33 NodGAcetoacetyl-CoANADPH46 apsnet.org

Role in Fatty Acid Elongation Cycles within Nod Factor Biosynthesis

NodG's enzymatic activity as a 3-oxoacyl-ACP reductase places it directly within the fatty acid elongation cycles. apsnet.orgapsnet.org These cycles are essential for the synthesis of the fatty acyl chain that is a defining structural component of Nod factors. apsnet.orgnih.govapsnet.orgebi.ac.uknih.gov Nod factors are lipo-chitin oligosaccharides, meaning they consist of a chitin (B13524) oligosaccharide backbone modified with a fatty acid. apsnet.orgnih.govnih.gov While NodG performs a reaction step analogous to that catalyzed by FabG in general fatty acid biosynthesis, its specific role is linked to providing the appropriate fatty acyl chain for Nod factor acylation. apsnet.orgebi.ac.uk However, some studies have indicated that mutations in nodG may not always lead to a detectable change in the N-acyl moiety of Nod factors, suggesting potential functional redundancy with FabG or complex regulatory mechanisms governing fatty acid provision for Nod factor synthesis. nih.gov

Biological Roles of Nodg Protein in Symbiosis and Beyond

Contribution to Nod Factor Biosynthesis and Specific Modifications

Nod factors are lipochitooligosaccharides, consisting of a chitin (B13524) oligosaccharide backbone N-acylated with a fatty acid chain and often decorated with various substitutions wikipedia.orgapsnet.org. The structure of the fatty acid chain is a key determinant of host specificity wikipedia.orgapsnet.org. NodG plays a role in the synthesis and modification of these crucial fatty acid components.

Synthesis of Unusual Polyunsaturated Fatty Acids for Nod Factors

The synthesis of the unusual polyunsaturated fatty acids found in Nod factors requires specialized genes, including nodF and nodE nih.govapsnet.org. NodF is an acyl carrier protein, and NodE has homology to 3-oxoacyl-ACP synthase frontiersin.orgnih.gov. NodG, as a 3-oxoacyl-ACP reductase, is proposed to be involved in the reduction steps during the elongation of these fatty acid chains, working in conjunction with NodF and NodE nih.govapsnet.orgresearchgate.net. While NodF and NodE are considered specialized for the production of unusual polyunsaturated fatty acids, the precise role of NodG in generating the unusual nature of these fatty acids, particularly polyunsaturation, is still an area of research nih.govapsnet.org.

Influence on Host Specificity and Nodulation Efficiency

Nod factors are key determinants of host specificity in the rhizobia-legume symbiosis wikipedia.orgapsnet.orgnih.gov. The ability of a particular rhizobial strain to nodulate a specific legume host depends on the recognition of its unique Nod factor structure by the host plant wikipedia.orgptbioch.edu.plapsnet.org.

Phenotypic Analysis of nodG Mutants in Symbiotic Interactions

Studies involving nodG mutants have provided insights into the protein's importance in symbiotic interactions. In some rhizobial species, nodG mutations can lead to slight defects in nodulation or a reduced number of nodules, although the effect can vary depending on the rhizobial strain and the host plant apsnet.orgresearchgate.net. For example, S. melilotinodG mutants inoculated on alfalfa have shown either no defect or only a slight delay in nodulation apsnet.orgresearchgate.net. A nodG mutant of Rhizobium sp. N33 showed a slight defect in nodulation and formed fewer, smaller nodules on certain host plants apsnet.org. This suggests that while NodG may not be absolutely essential for nodulation in all cases, it can contribute to the efficiency of the process apsnet.orgresearchgate.netnih.gov.

Here is a summary of observed phenotypes in some nodG mutants:

Rhizobium StrainHost PlantObserved PhenotypeSource
Sinorhizobium melilotiAlfalfa (Medicago sativa)No defect or slight delay in nodulation apsnet.orgresearchgate.net
Rhizobium sp. N33Astragalus cicerSlight defect, reduced number of nodules apsnet.org
Rhizobium sp. N33Onobrychis viciifoliaSmaller nodules apsnet.org
Rhizobium favelukesii OR191Medicago sativaTruncated NodG, potentially decreased nodulation efficiency frontiersin.org

Effect of nodG Overexpression on Nodulation

Research on the overexpression of nodG has provided further evidence of its role. In Sinorhizobium meliloti, while deletion of nodG does not cause growth defects, overexpression of nodG from a plasmid allows for the disruption of the chromosomal fabG gene without affecting growth or fatty acid composition apsnet.orgnih.gov. This indicates that NodG can functionally replace FabG when expressed at high levels and can play a role in general fatty acid synthesis apsnet.orgnih.gov. Furthermore, studies have shown that S. melilotinodG overexpression can increase alfalfa nodulation efficiency, even though it is not essential for nodulation apsnet.orgnih.gov. This supports the idea that NodG contributes to the effectiveness of the symbiotic interaction.

Broader Metabolic Implications in Bacterial Physiology

Beyond its specific role in Nod factor biosynthesis, NodG's enzymatic activity as a 3-oxoacyl-ACP reductase links it to the broader bacterial fatty acid synthesis pathway ebi.ac.uknih.govnih.gov. Fatty acid synthesis is a fundamental metabolic process required for the production of membrane lipids and other cellular components essential for bacterial growth and survival bmglabtech.commlsu.ac.in.

The high similarity between NodG and the housekeeping FabG suggests that NodG could potentially contribute to general fatty acid synthesis, especially if fabG expression is limited or under specific conditions nih.govapsnet.orgnih.gov. The ability of overexpressed NodG to complement a fabG mutation in E. coli and allow disruption of fabG in S. meliloti highlights this potential functional overlap and suggests that bacteria can possess multiple enzymes with 3-oxoacyl-ACP reductase activity that can contribute to fatty acid synthesis nih.gov.

While NodG is primarily studied in the context of symbiosis, its enzymatic function implies a potential, albeit perhaps secondary or conditional, role in the general metabolic processes of the bacterium, particularly those involving fatty acid metabolism ebi.ac.ukresearchgate.netbmglabtech.comfrontiersin.org.

Comparative Roles of NodG Homologs in Diverse Organisms

The NodG protein, initially identified for its role in rhizobial nodulation of legumes, is a fascinating example of how proteins with similar enzymatic activities can have diverse functional contexts across different organisms. NodG is known to function as a 3-oxoacyl-acyl carrier protein (ACP) reductase (OAR), an enzyme crucial in fatty acid biosynthesis apsnet.orgebi.ac.uk. This enzymatic activity is shared with the housekeeping enzyme FabG, which catalyzes the first reduction step in each cycle of fatty acid elongation apsnet.org. The high similarity between NodG and FabG proteins in rhizobia suggests that nodG likely originated from a duplication of the chromosomal fabG gene apsnet.org.

While NodG's primary characterized role is within the symbiotic interactions between rhizobia and legumes, particularly in the synthesis of Nod factors, homologs of NodG with OAR activity are found in a variety of bacteria and even in eukaryotes, albeit with potentially different primary roles or regulatory mechanisms ebi.ac.ukapsnet.org.

In rhizobia, NodG is typically located within nod gene operons, such as the nodFEG operon in Sinorhizobium meliloti nih.gov. Although S. meliloti also possesses a canonical fabG gene, studies have shown that overexpression of nodG can functionally replace fabG in fatty acid synthesis, indicating its potential to contribute to this essential metabolic pathway when expressed at sufficient levels apsnet.orgnih.gov. This suggests a degree of functional overlap or redundancy between NodG and FabG in these bacteria. While S. meliloti NodG increases alfalfa nodulation efficiency, it is not essential for this process nih.gov.

Beyond rhizobia, proteins with significant sequence similarity to NodG and possessing 3-oxoacyl-ACP reductase activity have been identified. For instance, the human placental 17β-hydroxysteroid dehydrogenase shows similarity to Rhizobium meliloti NodG oup.com. This human enzyme is involved in the interconversion of steroid hormones, suggesting a potential evolutionary link between enzymes involved in fatty acid metabolism and those in steroid metabolism oup.com. This homology has led to the hypothesis that NodG might function as an oxidoreductase for bioflavonoids or compounds with a sterol-like configuration, potentially regulating nod gene transcription in a manner analogous to how 17β-hydroxysteroid dehydrogenase regulates reproductive steroids in mammals oup.com.

The presence of multiple FabG paralogs has been noted in other bacterial species. For example, Mycobacterium tuberculosis has five annotated fabG genes, and Pseudomonas aeruginosa has at least four genes annotated as encoding FabG homologs apsnet.org. However, in many cases, only one of these homologs has been definitively identified as the primary OAR involved in fatty acid synthesis apsnet.org. This highlights that while sequence similarity exists, the specific functional contribution of each homolog can vary between species.

The comparative analysis of NodG and its homologs across diverse organisms underscores the versatility of the 3-oxoacyl-ACP reductase enzymatic activity. While essential for fatty acid biosynthesis across many life forms, the specific genes encoding this activity and their regulatory contexts can vary. In rhizobia, the duplication and recruitment of a fabG-like gene into the nod gene regulon likely facilitated the synthesis of specific fatty acyl chains required for Nod factor production, thus playing a specialized role in symbiosis in addition to a potential, albeit perhaps secondary, role in general fatty acid synthesis apsnet.orgapsnet.orgnih.gov. The identification of homologs in eukaryotes, such as the human 17β-hydroxysteroid dehydrogenase, hints at deeper evolutionary connections and the potential for these enzymes to be involved in a broader range of metabolic processes beyond bacterial fatty acid synthesis oup.com.

The study of NodG homologs provides insights into protein evolution, gene duplication events, and the adaptation of enzymatic functions to serve new biological roles in different organisms and environmental contexts apsnet.orgnih.govnvmm.nlrug.nl.

Here is a table summarizing some comparative aspects of NodG and its homologs:

OrganismProtein/Gene Name(s)Primary Enzymatic ActivityKey Biological Role(s)Notes
Rhizobium speciesNodG, FabG3-oxoacyl-ACP reductaseNod factor biosynthesis (NodG), Fatty acid biosynthesis (FabG, potentially NodG)NodG likely originated from fabG duplication apsnet.org. Functional overlap possible apsnet.orgnih.gov.
Sinorhizobium melilotiNodG, FabG3-oxoacyl-ACP reductaseNod factor biosynthesis (NodG), Fatty acid biosynthesis (FabG, functionally replaceable by NodG overexpression) apsnet.orgnih.govNodG is in nodFEG operon nih.gov. Overexpression can substitute for FabG apsnet.orgnih.gov.
Escherichia coliFabG3-oxoacyl-ACP reductaseFatty acid biosynthesis apsnet.orgModel organism for bacterial fatty acid synthesis apsnet.org.
Mycobacterium tuberculosisMultiple FabG paralogs3-oxoacyl-ACP reductaseFatty acid biosynthesis apsnet.orgPossesses five annotated fabG genes apsnet.org.
Pseudomonas aeruginosaMultiple FabG homologs3-oxoacyl-ACP reductaseFatty acid biosynthesis apsnet.orgAt least four annotated fabG homologs apsnet.org.
Lactococcus lactisFabG1, FabG2 (putative)3-oxoacyl-ACP reductase (FabG1)Fatty acid biosynthesis (FabG1) apsnet.orgOnly FabG1 showed OAR activity and role in fatty acid synthesis apsnet.org.
Human17β-hydroxysteroid dehydrogenaseOxidoreductase (steroid metabolism)Steroid hormone interconversion, regulation of gene transcription oup.comShows similarity to R. meliloti NodG oup.com. Potential evolutionary link oup.com.
Organism NameNodG Gene PresentFabG Gene PresentPrimary Role of NodG (if present)Potential Overlap with FabG Function
Rhizobium leguminosarumYesYesNod factor biosynthesis apsnet.orgoup.comPossible in vitro activity overlap apsnet.org
Sinorhizobium melilotiYesYesNod factor biosynthesis apsnet.orgnih.govYes, functional replacement upon overexpression apsnet.orgnih.gov
Rhizobium sp. N33YesYes3-oxoacyl-ACP reductase apsnet.orgHigh similarity suggests shared activity apsnet.org
Mesorhizobium sp. 7653RYesNot specifiedLocated in nod operon apsnet.orgNot explicitly stated
Mesorhizobium sp. IIIYesNot specified3-oxoacyl-(Acyl-carrier-protein) reductase nodulation protein ebi.ac.ukNot explicitly stated
Rhizobium sullaeYes (fabG)Yes (fabG)3-oxoacyl acyl-carrier protein reductase frontiersin.orgGene annotated as nodG (fabG) frontiersin.org
Azospirillum brasilenseYesNot specifiedProposed to modify Nod factor fatty acyl chain uniprot.orgNot explicitly stated
Escherichia coliNoYesN/AN/A
HumanNoNot specifiedN/AN/A (Homolog 17β-HSD has different role) oup.com

Protein Interactions and Complex Formation

Direct Interaction with Acyl Carrier Protein NodF

Research has demonstrated a strong and direct interaction between the NodG protein and the acyl carrier protein NodF. wikipedia.orgsenescence.infonih.govnih.gov NodF is a specialized acyl carrier protein (ACP) required for the synthesis of the unusual polyunsaturated fatty acids that contribute to the host specificity of rhizobial Nod factors. wikipedia.orgsenescence.infonih.gov The interaction between NodG and NodF is crucial for the transfer and modification of fatty acyl intermediates during the biosynthesis of these specialized lipids. Studies using techniques such as affinity chromatography with homogeneous NodF protein have successfully identified NodG as a protein that specifically interacts with NodF in Rhizobium leguminosarum. wikipedia.orgsenescence.infonih.gov This direct interaction positions NodG downstream or in close association with NodF in the fatty acid elongation pathway dedicated to Nod factor biosynthesis.

Postulated Associations with Other Nodulation Proteins in Biosynthetic Pathways

Beyond its direct interaction with NodF, NodG is understood to be part of a larger network of nodulation proteins that collectively orchestrate the biosynthesis of LCOs. The production of LCOs involves a series of enzymatic steps catalyzed by various Nod proteins. The common nod genes, nodA, nodB, and nodC, are responsible for the formation of the basic chitin (B13524) oligosaccharide backbone and the attachment of an acyl chain. mdpi.commetabolomicsworkbench.org Strain-specific nod genes, including nodF and nodG, are involved in modifications of this core structure, particularly the type and structure of the fatty acyl chain. mdpi.commetabolomicsworkbench.org

NodG functions as a 3-oxoacyl-acyl carrier protein reductase, an enzyme typically involved in fatty acid elongation. wikipedia.orgsenescence.infonih.govwikipedia.orgmetabolomicsworkbench.org Its enzymatic activity, which involves the reduction of a 3-oxoacyl-ACP intermediate using NADPH as a cofactor, is a key step in elongating the fatty acid chain attached to NodF. wikipedia.orgsenescence.infonih.govwikipedia.org Given its role in modifying the fatty acyl chain that is ultimately transferred to the chitin backbone by NodA, NodG is functionally linked to other enzymes in the LCO synthesis pathway. While direct physical complex formation with all other Nod proteins involved in LCO biosynthesis may not be universally established, their sequential action in the pathway implies a functional association and likely transient or dynamic interactions to ensure efficient substrate channeling and product formation. The nodFE and nodD genes have been shown to be sufficient for the biosynthesis of the unusual C18:4 fatty acid in R. leguminosarum, suggesting a close functional interplay between the proteins encoded by these genes. wikipedia.org

Implications for Multi-Enzyme Complexes in Lipochitin Oligosaccharide Production

The biosynthesis of fatty acids in bacteria, unlike the multi-enzyme complexes found in higher animals, typically involves a series of monofunctional enzymes. mdpi.comnih.gov However, the coordinated action of multiple Nod proteins in the LCO biosynthesis pathway, particularly those involved in fatty acid modification and transfer, raises implications for the potential formation of multi-enzyme complexes or transient associations that enhance the efficiency and specificity of Nod factor production.

Here is a summary of key protein interactions and activities involving NodG:

ProteinInteracting Partner(s)Known or Postulated Interaction TypeRole in LCO Biosynthesis
NodGNodFDirect physical interaction3-oxoacyl-ACP reductase; involved in fatty acid elongation
NodGOther Nodulation Proteins (e.g., NodA, NodB, NodC, NodE)Postulated functional associationContributes to the modification of the LCO fatty acyl chain within the overall pathway
NodFNodGDirect physical interactionAcyl carrier protein for unusual fatty acids

Methodologies for Nodg Protein Research

Genetic Manipulation and Recombinant Expression

Genetic studies are fundamental to understanding the in vivo role of NodG and for producing the protein in sufficient quantities for biochemical analysis.

To investigate its biochemical properties, the nodG gene is often isolated from its native Rhizobium species and expressed in a heterologous host, most commonly Escherichia coli. This process, known as recombinant protein expression, allows for the production of large quantities of the protein, which would be difficult to obtain from its natural source.

The methodology typically involves the following steps:

Gene Amplification: The nodG open reading frame (ORF) is amplified from Rhizobium genomic DNA using the polymerase chain reaction (PCR).

Vector Ligation: The amplified nodG gene is then cloned into a suitable expression vector, which is a circular piece of DNA (plasmid) designed to carry and express foreign genes in the host organism. A frequently used vector for this purpose is pET16b. This vector often includes features such as a powerful T7 promoter for high-level, inducible gene expression and a sequence encoding an affinity tag, such as a polyhistidine-tag (His-tag), which is fused to the protein to simplify its subsequent purification.

Transformation: The resulting recombinant plasmid is introduced into a specialized E. coli expression strain, such as BL21(DE3) nih.gov. These strains are engineered to carry the T7 RNA polymerase gene, which is required to transcribe the target gene cloned downstream of the T7 promoter on the plasmid researchgate.net.

Induction and Expression: The E. coli culture is grown to an optimal density, and then protein expression is induced, typically by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). IPTG removes the repression of the T7 RNA polymerase gene, leading to the transcription of the nodG gene and subsequent translation into the NodG protein nih.gov.

Research has successfully utilized this system to express the nodG gene from Rhizobium sp. N33 in E. coli, leading to the high-level production of soluble, functional this compound ready for purification and characterization.

Table 1: Components of a Typical E. coli Expression System for this compound

Component Description Purpose in NodG Research
***nodG* Gene** The coding sequence for the this compound, isolated from Rhizobium. Source of the genetic information for the protein of interest.
Expression Vector (e.g., pET16b) A plasmid containing regulatory elements for gene expression. Carries the nodG gene into the host cell and directs its high-level synthesis.
Promoter (e.g., T7 promoter) A DNA sequence that initiates transcription of the target gene. Allows for strong, inducible expression of the this compound.
Host Strain (e.g., E. coli BL21(DE3)) A bacterial strain optimized for recombinant protein production. Serves as a cellular factory to synthesize the this compound. teachmephysiology.com
Inducer (e.g., IPTG) A chemical that triggers gene expression from the promoter. Allows for controlled, timed production of the this compound. nih.gov
Affinity Tag (e.g., His-tag) A short amino acid sequence added to the protein. Facilitates the purification of the recombinant this compound from the host cell lysate. nih.govsinobiological.com

Site-directed mutagenesis is an in vitro method used to create specific, targeted changes in the DNA sequence of the nodG gene wikipedia.orgpatsnap.com. This allows researchers to substitute, delete, or insert specific amino acids in the resulting protein. By analyzing how these changes affect the protein's enzymatic activity, stability, or interactions, scientists can deduce the function of individual residues, such as those in the active site or cofactor-binding domains patsnap.comnih.govarxiv.org.

Gene deletion studies involve creating a mutant Rhizobium strain in which the nodG gene has been inactivated or entirely removed. The phenotype of this "knockout" mutant is then compared to the wild-type strain youtube.com. Observations from such studies reveal the importance of NodG in the symbiotic process. For instance, while nodG is not strictly essential for the nodulation of Medicago sativa, its presence significantly enhances nodulation efficiency frontiersin.org. Furthermore, some naturally occurring Rhizobium strains, such as R. favelukesii OR191, possess a truncated, non-functional version of the nodG gene, which may contribute to their less efficient nodulation on certain hosts compared to strains with a full-length nodG frontiersin.org. These findings underscore the role of NodG in optimizing the symbiotic interaction.

Biochemical Assays for Enzymatic Activity

Biochemical assays are critical for determining the specific function of the this compound and for quantifying its catalytic efficiency.

Once purified, the recombinant this compound is subjected to in vitro enzymatic assays to determine its function. Research has demonstrated that NodG functions as a 3-oxoacyl-acyl carrier protein (ACP) reductase youtube.com. This enzyme catalyzes the first reductive step in the elongation cycle of fatty acid biosynthesis.

The activity of NodG is typically measured spectrophotometrically by monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. Assays have shown that the enzymatic activity of NodG is completely dependent on NADPH, as no activity is observed when NADH is used as a substitute colostate.edu.

Enzyme kinetics studies are performed to determine key parameters that describe the efficiency and substrate affinity of the enzyme teachmephysiology.comwikipedia.orgpatsnap.comjackwestin.comunizg.hr. These parameters, including the Michaelis constant (K_m) and the maximum reaction velocity (V_max), are crucial for comparing NodG to other related enzymes, such as its housekeeping paralog, FabG.

Table 2: Key Parameters in Enzyme Kinetic Analysis

Parameter Definition Significance for NodG Research
V_max (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate. Indicates the catalytic potential and turnover rate of the NodG enzyme. patsnap.com
K_m (Michaelis Constant) The substrate concentration at which the reaction rate is half of V_max. Reflects the affinity of NodG for its substrate (3-oxoacyl-ACP). A lower K_m indicates a higher affinity. patsnap.com
k_cat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time. Provides a measure of the catalytic efficiency of a single NodG enzyme molecule.
k_cat/K_m (Catalytic Efficiency) The ratio of k_cat to K_m. Represents the overall efficiency of the enzyme, accounting for both substrate binding and catalysis.

Obtaining a pure sample of NodG is a prerequisite for its biochemical characterization. When expressed with a polyhistidine-tag, the protein can be efficiently purified using Immobilized Metal Affinity Chromatography (IMAC) nih.govnih.gov.

The purification process generally follows these steps:

Cell Lysis: E. coli cells expressing NodG are harvested and broken open (lysed) to release the cellular contents, creating a crude lysate.

Affinity Chromatography: The crude lysate is passed over a chromatography resin (e.g., Nickel-NTA) that has been charged with metal ions (Ni²⁺). The His-tag on the recombinant this compound has a high affinity for these ions, causing it to bind to the resin while most other host cell proteins flow through sinobiological.com.

Washing: The resin is washed with a buffer containing a low concentration of a competing agent, like imidazole, to remove non-specifically bound proteins.

Elution: The purified this compound is released (eluted) from the resin by applying a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions.

The purity of the protein at each stage is monitored using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their size nih.govresearchgate.net. The final yield and purity are often summarized in a purification table.

Table 3: Representative Purification Scheme for His-tagged this compound

Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%) Fold Purification
Crude Lysate 500 10,000 20 100 1
IMAC (Ni-NTA) Elution 10 8,500 850 85 42.5
Size Exclusion Chromatography 8 7,500 937.5 75 46.9

Note: This table presents hypothetical data to illustrate the principles of a typical protein purification process. The actual values can vary based on expression levels and purification efficiency. colostate.educhemdoctor.orglibretexts.orgscribd.comyoutube.com

Molecular Interaction Analysis

Understanding the proteins with which NodG interacts is crucial for placing its function within the broader context of Nod factor biosynthesis. Protein-protein interactions are fundamental to most biological processes youtube.com. The initial functional characterization of NodG was spurred by molecular interaction analysis.

In a key study, the acyl carrier protein NodF, which is essential for the synthesis of the specific fatty acid chain of Nod factors, was used as a "bait" ligand in an affinity-based experiment. Proteins from a Rhizobium leguminosarum lysate were passed over a matrix to which purified NodF was bound. A 29-kDa protein that interacted strongly with NodF was isolated. Subsequent N-terminal amino acid sequencing of this protein revealed a high degree of similarity to known NodG proteins from other Rhizobium species youtube.com. This interaction-based discovery was pivotal, as it directly linked NodG to the NodF-dependent fatty acid synthesis pathway and led to the hypothesis, later confirmed, that NodG possessed 3-oxoacyl-ACP reductase activity youtube.com.

Modern techniques for analyzing protein-protein interactions include surface plasmon resonance (SPR) and microscale thermophoresis (MST), which can provide quantitative data on binding affinities (e.g., the dissociation constant, K_d) and interaction kinetics nih.gov. Computational methods like molecular docking can also be used to predict the specific amino acid residues involved in the interaction between NodG and its partners mdpi.com.

Affinity Chromatography Approaches

Affinity chromatography is a powerful technique for purifying proteins based on highly specific biological interactions. navigo-proteins.com This method utilizes a ligand that is covalently bound to a solid matrix, which selectively binds the target protein from a complex mixture. The bound protein can then be eluted by changing the experimental conditions. youtube.com

A notable application of this technique in NodG-related research involved the use of the NodF protein as a specific ligand. In a study on Rhizobium leguminosarum, purified NodF protein was immobilized on a chromatography matrix to capture interacting proteins from a bacterial cell lysate. apsnet.org This approach successfully isolated a 29-kDa protein that demonstrated a strong and specific interaction with NodF. apsnet.org Subsequent N-terminal amino acid sequencing of this protein revealed a high degree of similarity to the this compound from other Rhizobium species, thereby identifying it as a NodF-interacting partner. apsnet.org This use of affinity chromatography was crucial in uncovering the physical association between NodF and NodG, suggesting their cooperative role in the fatty acid synthesis pathway for Nod factor production.

Table 1: Key Components in Affinity Chromatography for NodG Research

Component Role Example in NodG Research
Stationary Phase An inert matrix to which the ligand is attached. Agarose beads
Ligand A molecule that specifically binds the target protein. Homogeneous NodF protein
Mobile Phase A solution containing the protein mixture (e.g., cell lysate) that is passed over the stationary phase. R. leguminosarum cell extract

| Elution Buffer | A buffer used to disrupt the ligand-protein interaction and release the purified protein. | A solution that alters pH or ionic strength, or contains a competitive binder. |

Protein-Protein Interaction Mapping

Understanding the function of a protein often requires identifying its interaction partners. Protein-protein interaction (PPI) mapping encompasses various techniques designed to discover and validate these physical associations. ebi.ac.uknih.gov These interactions can be stable, forming protein complexes, or transient, occurring briefly to mediate signaling or catalysis. ebi.ac.uk

The primary evidence for a direct interaction involving NodG comes from the affinity chromatography experiment described previously, which showed its association with NodF. apsnet.org Beyond this, other widely used techniques for mapping protein interactions could be applied to further explore the NodG interactome. The yeast two-hybrid (Y2H) system, for instance, is a genetic method used to detect binary protein interactions in the nucleus of yeast. nih.govwikipedia.orgsingerinstruments.com In a Y2H screen, the this compound could be used as the "bait" to screen a library of "prey" proteins from Rhizobium to identify novel interacting partners. nih.gov

Computational methods and network analysis platforms, such as the Protein Interaction Network Analysis (PINA) platform, can also be used to predict and visualize interaction networks based on existing high-throughput data from various organisms. nih.govbjcancer.orgresearchgate.net Such analyses can help place NodG within broader cellular pathways and generate hypotheses for further experimental validation.

Structural Biology Approaches

Structural biology techniques aim to determine the three-dimensional (3D) atomic coordinates of proteins, which is fundamental to understanding their molecular mechanism.

Homology Modeling and Structural Prediction

In the absence of an experimentally determined structure from methods like X-ray crystallography or NMR, homology modeling (or comparative modeling) provides a powerful computational alternative to predict a protein's 3D structure. wikipedia.orgnih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. youtube.com The process involves identifying a homologous protein with a known experimental structure (the "template") and using its structure as a scaffold to build a model of the target protein's sequence. youtube.com

For the this compound, a structural model can be generated using this approach. The process would involve the following key steps:

Template Identification: The amino acid sequence of NodG would be used to search protein structure databases, like the Protein Data Bank (PDB), for homologous proteins with solved structures. rcsb.org A suitable template would have a significant sequence identity to NodG (typically >30%).

Sequence Alignment: The target sequence of NodG is aligned with the template sequence. The quality of this alignment is critical for the accuracy of the final model. wikipedia.org

Model Building: Using the alignment, a 3D model of NodG is constructed. This involves copying the coordinates of the conserved regions from the template and modeling the variable regions, such as loops. nih.gov

Model Refinement and Validation: The generated model is then refined to optimize its stereochemistry and evaluated using various quality assessment tools to ensure its reliability. youtube.com

Automated web servers like SWISS-MODEL and Phyre2 are widely used for this purpose, making homology modeling accessible to a broad range of researchers. nih.gov A predicted structure for NodG could provide valuable insights into its active site, substrate binding, and interaction with NodF.

Omics-Based Approaches for Expression and Functional Analysis

"Omics" technologies allow for the large-scale study of biological molecules. Transcriptomics and proteomics are particularly valuable for understanding the expression and function of genes and proteins like NodG under different conditions.

Transcriptomics (e.g., RT-qPCR) for Gene Expression Profiling

Transcriptomics involves the study of an organism's complete set of RNA transcripts. Techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are used to measure the expression levels of specific genes. mdpi.com This method is highly sensitive and is often used to validate findings from larger-scale transcriptomic analyses like RNA sequencing (RNA-seq). nih.gov

In the context of NodG, RT-qPCR can be used to quantify the expression of the nodG gene under various symbiotic conditions. For example, researchers can compare nodG transcript levels in Rhizobium grown in the presence or absence of flavonoids—plant-derived compounds that induce the expression of nod genes. researchgate.netresearchgate.net Studies analyzing the transcriptomes of rhizobia have shown that the expression of many nod genes is significantly upregulated in response to these plant signals or during different stages of nodule development. nih.govyoutube.com By isolating RNA from bacteria under these conditions, converting it to cDNA, and using specific primers for the nodG gene, RT-qPCR can provide precise data on its transcriptional regulation, helping to understand its role in the initiation of symbiosis. frontiersin.orgird.fr

Table 2: Example of a Hypothetical RT-qPCR Experiment for nodG Expression

Condition Target Gene Reference Gene (e.g., 16S rRNA) Relative nodG Expression (Fold Change)
Control (No Flavonoids) nodG 16S rRNA 1.0

Proteomics for Protein Abundance and Modifications

Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions. nih.gov Mass spectrometry (MS)-based proteomics is the primary tool used to identify and quantify thousands of proteins in a sample simultaneously. proteomics.com.au This approach can reveal how the abundance of the this compound changes in response to environmental cues and can identify any post-translational modifications (PTMs) it may undergo. nih.govyoutube.com

To study this compound abundance, total protein would be extracted from Rhizobium cells grown under different conditions (e.g., with and without flavonoids). The proteins are typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). proteomics.com.au By comparing the peptide intensities between samples, the relative abundance of NodG can be determined.

Furthermore, proteomics can identify PTMs such as phosphorylation, acetylation, or glycosylation, which can regulate a protein's activity, stability, or localization. nih.govnih.govyale.edu Specific enrichment techniques may be required to detect low-abundance PTMs on NodG. Identifying such modifications would provide deeper insights into the regulatory mechanisms controlling NodG function during the symbiotic process.

Metabolomics for Pathway Intermediates and Products

Metabolomic approaches, while not extensively applied directly to the this compound in isolation, are crucial for understanding the biochemical pathway in which it participates. NodG has been identified as a 3-oxoacyl-acyl carrier protein (ACP) reductase, an enzyme that catalyzes a key reduction step in the biosynthesis of fatty acids. nih.gov This function is integral to the production of the lipid component of Nod factors, which are lipochitin oligosaccharide signaling molecules crucial for the symbiotic relationship between rhizobia and leguminous plants.

Table 1: Substrate and Product of the NodG-Catalyzed Reaction

Compound Name Chemical Class Role in Pathway
Substrate 3-Oxoacyl-acyl carrier proteinAcyl-ACPIntermediate in fatty acid elongation
Product (3R)-3-Hydroxyacyl-acyl carrier proteinAcyl-ACPElongated fatty acid chain precursor

This table outlines the direct substrate and product of the reaction catalyzed by the this compound within the fatty acid biosynthesis pathway.

Research has demonstrated that NodG possesses the same biochemical function as the housekeeping enzyme FabG, a 3-oxoacyl-ACP reductase involved in general fatty acid synthesis. nih.gov In vitro assays have confirmed the 3-oxoacyl-ACP reductase activity of NodG. nih.gov Therefore, metabolomic studies aimed at elucidating the specifics of Nod factor synthesis would involve the detection of a range of fatty acid intermediates attached to an acyl carrier protein.

Comparative Sequence and Phylogenetic Analysis

Comparative sequence and phylogenetic analyses provide significant insights into the evolutionary origins and functional relationships of the this compound. These studies have revealed a close evolutionary relationship between NodG and the housekeeping 3-oxoacyl-ACP reductase, FabG. nih.gov

Sequence alignment studies have demonstrated a high degree of similarity at both the protein and DNA levels between NodG and FabG. nih.gov This strong sequence homology suggests that the nodG gene likely arose from a duplication of the housekeeping fabG gene. nih.gov This evolutionary event would have allowed for the specialized function of NodG in the context of Nod factor biosynthesis, while FabG retained its essential role in general fatty acid metabolism.

Table 2: Sequence Identity between NodG and Related Proteins

Protein Comparison Organism Percentage Identity Significance
NodG vs. NodGRhizobium sp. N33 vs. Sinorhizobium melilotiHighConservation of function across rhizobial species.
NodG vs. FabGRhizobium leguminosarumHighSuggests a common evolutionary origin through gene duplication. nih.gov

This table provides a summary of the sequence similarities observed between NodG proteins from different rhizobial species and between NodG and the related FabG protein.

A phylogenetic analysis of the short-chain dehydrogenase/reductase (SDR) superfamily, to which both NodG and FabG belong, would place them in a closely related clade. This close branching would further support the hypothesis of a relatively recent evolutionary divergence. The functional redundancy observed in some contexts, where overexpression of NodG can complement a deficiency in FabG, underscores their close functional and, by extension, evolutionary relationship.

The presence of nodG in the nodulation gene cassette of various rhizobial species, often in an operon with other nod genes like nodF and nodE, points to its co-evolution as part of a specialized metabolic pathway for symbiosis. The comparative analysis of these gene clusters across different rhizobia can illuminate the evolutionary history of the entire Nod factor biosynthesis pathway.

Future Research Directions and Unresolved Questions

Elucidating the Precise Regulatory Mechanisms of nodG Expression In Vivo

The expression of nodulation (nod) genes is a tightly controlled process, primarily initiated by flavonoid compounds released from the host plant's roots. These flavonoids are recognized by the transcriptional activator protein, NodD, which in turn binds to conserved DNA motifs known as "nod boxes" in the promoter regions of nod operons, thereby activating their transcription documentsdelivered.comscispace.comyoutube.com. While this general model of nod gene regulation is well-established, the specific in vivo regulatory dynamics of nodG expression warrant further investigation.

Future research should focus on:

Real-time in vivo monitoring: Developing and employing advanced imaging and reporter gene technologies to monitor the spatial and temporal expression of nodG within the rhizosphere and during the infection process. This would provide a more dynamic picture of how its expression is modulated in response to changing environmental cues and signals from the host plant.

Identification of additional regulatory elements: Investigating the potential role of other transcription factors, small RNAs, and post-transcriptional modifications in fine-tuning nodG expression. While NodD is the primary activator, other regulatory layers may exist to ensure the appropriate level of NodG protein is produced at different stages of the symbiosis.

Impact of environmental stressors: Examining how abiotic factors such as soil pH, nutrient availability, and temperature affect the regulation of nodG expression. Understanding these influences is critical for developing rhizobial inoculants that are resilient and effective under diverse agricultural conditions.

Comprehensive Structural-Functional Relationship Analysis of this compound

NodG has been identified as a 3-oxoacyl-acyl carrier protein reductase, an enzyme that catalyzes a reduction step in fatty acid biosynthesis nih.govapsnet.orgapsnet.org. It belongs to the short-chain dehydrogenases/reductases (SDR) family uniprot.org. While its general biochemical function is known, a detailed understanding of its structure-function relationship is essential for targeted manipulation.

Key areas for future investigation include:

High-resolution 3D structure determination: Obtaining the crystal structure of NodG, both alone and in complex with its substrates and the acyl carrier protein NodF, would provide invaluable insights into its catalytic mechanism. This would allow for the identification of key amino acid residues in the active site and at the protein-protein interaction interface nih.govapsnet.org.

Site-directed mutagenesis studies: Systematically altering specific amino acid residues predicted to be important for substrate binding, catalysis, or interaction with NodF, and then assessing the impact on enzyme activity and symbiotic performance. This would experimentally validate the functional significance of different protein domains.

Comparative structural analysis: Comparing the structure of NodG with its housekeeping paralog, FabG, and with NodG homologs from different rhizobial species. This could reveal subtle structural differences that account for its specialized role in Nod factor biosynthesis and host specificity apsnet.orgapsnet.org.

Table 1: Key Characteristics of this compound

FeatureDescription
Protein Family Short-chain dehydrogenases/reductases (SDR) uniprot.org
Enzymatic Activity 3-oxoacyl-acyl carrier protein reductase nih.govapsnet.org
Function Catalyzes a reduction step in the biosynthesis of the fatty acyl chain of Nod factors nih.govapsnet.org
Interacting Partner NodF (acyl carrier protein) nih.govapsnet.org
Homolog FabG (housekeeping 3-oxoacyl-acyl carrier protein reductase) nih.govapsnet.orgapsnet.org

Exploring the Broader Physiological Impact of NodG Activity Beyond Nod Factors

The primary and most well-characterized role of NodG is its participation in the synthesis of Nod factors, which are essential for the initiation of nodulation nih.govapsnet.org. However, given its enzymatic nature as a reductase involved in fatty acid metabolism, it is plausible that NodG or its products could have broader physiological roles within the bacterium.

Unresolved questions in this area include:

Metabolic crosstalk: Does the activity of NodG influence other metabolic pathways in rhizobia? For instance, does the synthesis of the specialized fatty acids for Nod factors divert precursors from central metabolism, and does NodG activity have any regulatory feedback on other metabolic networks? dojindo.com

Alternative substrates and products: Does NodG have any promiscuous activity with other substrates within the cell, leading to the production of molecules other than Nod factor precursors? Identifying such alternative functions would broaden our understanding of its cellular importance.

Investigating the Role of NodG Homologs in Non-Symbiotic Contexts

NodG is believed to have arisen from a duplication of the essential housekeeping gene fabG, which is involved in general fatty acid synthesis nih.govapsnet.orgapsnet.org. Homologs of NodG and FabG are widespread in the bacterial kingdom, including in non-symbiotic species. Investigating the functions of these homologs can provide evolutionary context and potentially reveal novel enzymatic activities.

Future research should aim to:

Functional characterization of homologs: Systematically characterize the enzymatic activity and physiological role of NodG homologs from a diverse range of non-symbiotic bacteria. Studies in organisms like Pseudomonas aeruginosa have suggested that some 3-oxoacyl-ACP reductase homologs may play roles in carbon utilization and the production of virulence factors researchgate.net.

Evolutionary analysis: Trace the evolutionary history of the nodG gene duplication and its subsequent divergence from fabG. This could shed light on the molecular adaptations that were necessary for NodG to acquire its specialized function in symbiosis.

Biotechnological applications: Explore the potential of NodG homologs as biocatalysts for the production of specialty chemicals. Their ability to catalyze specific reduction reactions could be harnessed in various biotechnological applications nih.govyoutube.com.

Strategies for Modulating NodG Activity to Enhance Symbiotic Nitrogen Fixation

Enhancing the efficiency of symbiotic nitrogen fixation is a major goal in sustainable agriculture hilarispublisher.com. Modulating the activity of key enzymes in the nodulation pathway, such as NodG, represents a promising strategy to achieve this.

Potential strategies for future research include:

Engineering NodG for improved catalytic efficiency: Using protein engineering techniques, such as directed evolution or rational design based on structural information, to create NodG variants with enhanced catalytic activity or altered substrate specificity. This could potentially lead to the production of more effective Nod factors or an increased rate of their synthesis researchgate.netqueensu.ca.

Optimizing nodG expression: Fine-tuning the expression of nodG through promoter engineering or the manipulation of regulatory elements. This could ensure that the optimal amount of NodG is produced at the right time and place to maximize nodulation efficiency nsf.govnih.gov.

Inoculant development: Selecting or engineering rhizobial strains with superior NodG activity for use as agricultural inoculants. This could involve screening natural isolates for desirable traits or introducing engineered nodG genes into elite rhizobial strains nih.govnih.gov. By focusing on these unresolved questions and future research directions, the scientific community can continue to unravel the complexities of the this compound and its role in symbiotic nitrogen fixation, ultimately paving the way for innovative strategies to improve crop productivity and sustainability.

Q & A

Q. What experimental approaches are recommended to determine the structural characteristics of NodG protein?

To elucidate NodG's structure, combine X-ray crystallography or cryo-EM for high-resolution 3D modeling with homology-based predictions using tools like SWISS-MODEL. For functional domains, use PROSITE to identify conserved motifs (e.g., the short-chain dehydrogenase/reductase (SDR) family signature Tyr-X-X-X-Lys motif) . Validate predictions with circular dichroism (CD) spectroscopy to confirm secondary structure elements .

Q. How does NodG differ from FabG in Sinorhizobium meliloti?

While both encode 3-ketoacyl-ACP reductases, nodG is non-essential for bacterial growth but enhances stress resistance when overexpressed. In contrast, fabG is essential for fatty acid biosynthesis. nodG mutants show reduced nodulation efficiency in host plants (~10–20% decrease), suggesting a secondary role in symbiosis. Use gene knockout/complementation assays and lipid profiling to compare metabolic outputs .

Q. What databases provide reliable structural or functional annotations for NodG?

Prioritize UniProt for sequence annotations, the Proteins API (EMBL-EBI) for integrated data retrieval, and PROSITE (PDOC00060) for domain analysis. For homologs, use NCBI Protein or InterPro to cross-reference SDR family members .

Q. What is the enzymatic mechanism of NodG?

As an SDR family member, NodG catalyzes NADPH-dependent reduction of 3-ketoacyl-ACP substrates. Key catalytic residues include a conserved Tyr-Lys pair. Validate activity via spectrophotometric assays measuring NADPH depletion at 340 nm. Compare kinetics (e.g., Km for substrates) with FabG to identify functional divergence .

Advanced Research Questions

Q. How to resolve contradictory findings on NodG’s role in nodulation efficiency across rhizobial strains?

Conduct comparative genomics to identify strain-specific regulatory elements (e.g., promoter regions or sigma factors). Use RNA-seq to profile nodG expression during symbiosis and test mutant complementation with heterologous promoters. Apply meta-analysis frameworks like FINER to evaluate experimental variability (e.g., host plant genotype or growth conditions) .

Q. What bioinformatics strategies can predict NodG’s functional interactions in symbiotic networks?

Leverage STRING-DB to map protein-protein interactions and infer pathways (e.g., fatty acid metabolism or stress response). Use phylogenetic profiling (PhyloFacts) to identify co-evolved genes. For functional enrichment, integrate GO term annotations from DAVID or clusterProfiler .

Q. How to design a transcriptomics study analyzing NodG’s role under abiotic stress?

Follow NIH preclinical guidelines: (1) Use RNA-seq to compare wild-type vs. nodG mutants under stress (e.g., osmotic or oxidative). (2) Include biological triplicates and spike-in controls (e.g., ERCC RNA). (3) Validate DEGs via qRT-PCR (fold-change ≥2, p < 0.05). (4) Correlate transcript data with phenotypic assays (e.g., survival rates) .

Q. How to optimize heterologous expression of NodG for biochemical assays?

Use codon optimization for E. coli expression systems (e.g., pET28a). Test induction conditions (IPTG concentration, temperature) to minimize inclusion bodies. Purify via His-tag affinity chromatography and validate folding with thermal shift assays. Compare activity with native NodG using substrate titration curves .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., nodulation phenotypes), apply systems biology approaches (multi-omics integration) to identify compensatory mechanisms .
  • Data Retrieval : Use the Proteins API (http://www.ebi.ac.uk/proteins/api ) to batch-download NodG homologs and metadata .
  • Ethical Compliance : Adhere to NIH guidelines for genetic modification and symbiosis studies, including proper biocontainment for engineered strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.